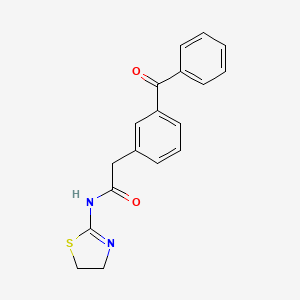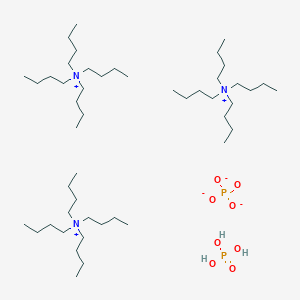
2-(3-Benzoylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Benzoylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to an acetamide moiety through a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzoylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Benzoylphenyl Intermediate: This step involves the acylation of a phenyl ring with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Thiazole Ring Formation: The intermediate is then reacted with a thioamide to form the thiazole ring. This reaction is usually carried out under reflux conditions in a suitable solvent like ethanol.
Acetamide Formation: Finally, the thiazole intermediate is reacted with an acetic anhydride to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-Benzoylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and benzoyl group are likely involved in binding interactions with these targets, influencing the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Benzoylphenyl)-N-(4-methylthiazol-2-yl)acetamide
- 2-(3-Benzoylphenyl)-N-(4,5-dihydro-1,3-oxazol-2-yl)acetamide
- 2-(3-Benzoylphenyl)-N-(4,5-dihydro-1,3-imidazol-2-yl)acetamide
Uniqueness
2-(3-Benzoylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the thiazole ring, in particular, may confer unique reactivity and binding characteristics compared to other similar compounds.
Propriétés
Numéro CAS |
59512-30-0 |
|---|---|
Formule moléculaire |
C18H16N2O2S |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-(3-benzoylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H16N2O2S/c21-16(20-18-19-9-10-23-18)12-13-5-4-8-15(11-13)17(22)14-6-2-1-3-7-14/h1-8,11H,9-10,12H2,(H,19,20,21) |
Clé InChI |
RZXIYNJCCXYVSA-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=N1)NC(=O)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate](/img/structure/B14610039.png)
-lambda~5~-phosphane](/img/structure/B14610047.png)

![N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide](/img/structure/B14610070.png)
![2-[(E)-Octyldiazenyl]propan-2-ol](/img/structure/B14610071.png)
![2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride](/img/structure/B14610078.png)


![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol](/img/structure/B14610089.png)


